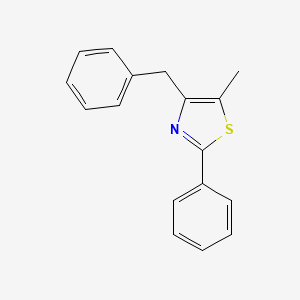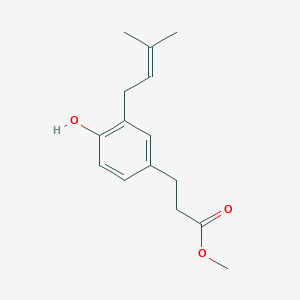
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a methyl group, and a butenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate typically involves the alkylation of a benzene derivative followed by esterification. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to esterification with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde.
Reduction: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanol.
Substitution: Formation of 4-chloro-3-(3-methyl-2-butenyl)benzenepropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of insecticides due to its bioactive properties.
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting cell wall synthesis and reducing cell wall thickness . This compound also exhibits antibacterial properties by permeabilizing bacterial cell membranes and interfering with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate can be compared with similar compounds such as:
4-hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal and antibacterial activities.
4-hydroxy-3-methyl-2-butenyl diphosphate: Involved in the methylerythritol phosphate (MEP) pathway and studied for its role in terpene biosynthesis.
4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid: Another derivative with potential bioactive properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
219851-37-3 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
methyl 3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-5,8,10,16H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
VFIMEMJFCJMRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)CCC(=O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

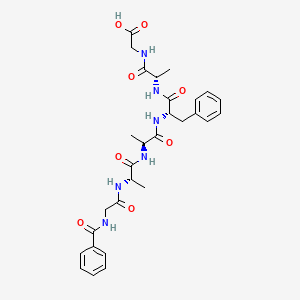

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
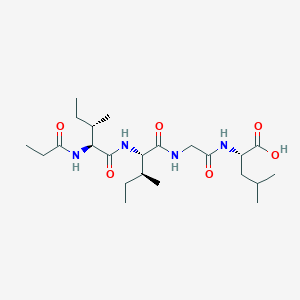
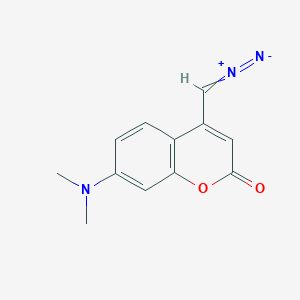
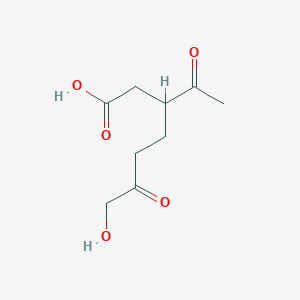
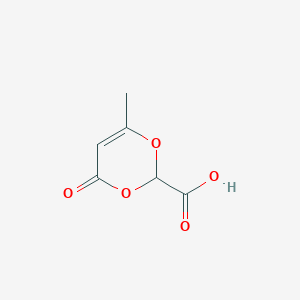
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
